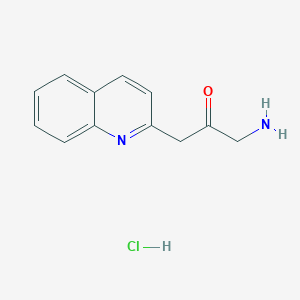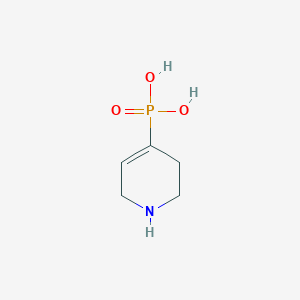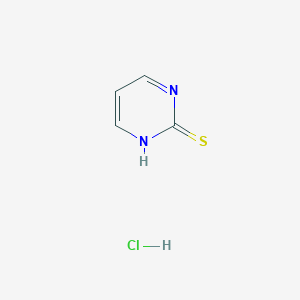
1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride, also known as quinolinone, is an organic compound that is widely used in the field of medicinal chemistry. It is a nitrogen-containing heterocyclic compound that is structurally similar to the aminoquinoline family of drugs. Quinolinone is a versatile compound that has a wide range of applications in both research and clinical settings. It is commonly used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases.
科学研究应用
Quinolinone has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases. It has also been used in the development of novel catalysts and in the study of catalytic reactions. Additionally, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has been used in the study of enzyme inhibition and in the development of inhibitors for various enzymes.
作用机制
The exact mechanism of action of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds. Additionally, it has been suggested that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride may interact with other enzymes and proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Quinolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Furthermore, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in laboratory experiments is its high reactivity and versatility. It can be used in a variety of reactions and can be used as a building block for the synthesis of complex molecules. Additionally, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to using 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in laboratory experiments. It is a toxic compound and should be handled with care. Additionally, it is not as stable as some other compounds and can decompose rapidly in certain conditions.
未来方向
Quinolinone is a versatile compound with a wide range of applications in both research and clinical settings. In the future, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will continue to be used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases. Additionally, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be used in the development of novel catalysts and in the study of catalytic reactions. Furthermore, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be used in the study of enzyme inhibition and in the development of inhibitors for various enzymes. Finally, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be further studied for its potential therapeutic uses in the treatment of various diseases.
合成方法
Quinolinone can be synthesized from a variety of starting materials. The most commonly used route is the condensation of an aminopropyl halide with a quinoline derivative in the presence of a base. This reaction produces 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in high yields and is relatively straightforward to carry out. Other methods of synthesis include the reduction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with sodium borohydride, the reaction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with an organometallic reagent, and the reaction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with an organometallic reagent in the presence of a base.
属性
IUPAC Name |
1-amino-3-quinolin-2-ylpropan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10;/h1-6H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNHTCQRHYRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)